molecular formula C26H36D6O4 B1574302 Maxacalcitol-D6

Maxacalcitol-D6

Cat. No. B1574302
M. Wt: 424.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Maxacalcitol-D6 is the deuterated form of Maxacalcitol (22-Oxacalcitriol), which is a non-calcemic vitamin D3 analog and VDR ligand of VDR-like receptors. IC50 value: Target: Maxacalcitol (22-Oxacalcitriol)suppresses parathyroid hormone (PTH) mRNA expression in vitro and in vivo. Maxacalcitol exhibits similar effects to calcitriol in osteoblast-like cells. Maxacalcitol(22-Oxacalcitriol) inhibits tumor growth of osteosarcoma in vitro in combination with all-trans retinoic acid. ,

Scientific Research Applications

1. Therapeutic Potential in Ocular Surface Health

Maxacalcitol, a non-calcemic vitamin D3 analog, has shown potential in maintaining ocular surface health. It suppresses keratinocyte proliferation, mediates inflammation, and regulates immune response. A study demonstrated its effectiveness in treating Meibomian Gland injury, with maxacalcitol ointment alleviating gland atrophy and ductal dilation caused by electrocautery, without affecting the cornea or other ocular tissues (Jin et al., 2020).

2. Cutaneous Bioavailability Assessment

Maxacalcitol's bioavailability on the skin has been evaluated through studies. For instance, its cutaneous bioavailability was assessed in vivo by tape stripping, demonstrating maxacalcitol concentrations in the stratum corneum following topical application. This study is crucial for understanding the drug's pharmacodynamic activities and its relationship with skin concentrations (Ikeda et al., 2005).

3. Synthesis and Production

Research has focused on the synthesis and large-scale production of Maxacalcitol. These efforts led to its successful launch as an antihyperparathyroidism agent in 2000 and as an antipsoriatic agent in 2001. The industrial synthesis of Maxacalcitol from 1α-hydroxydehydroepiandrosterone, overcoming previous route difficulties, is notable for its efficiency and scalability (Shimizu et al., 2005; Shimizu et al., 2010).

4. Vitamin D Analogue Development

Maxacalcitol, as a vitamin D3 analogue, has been part of studies developing new antipsoriatic antedrugs. These studies have focused on modifying its structure to enhance certain properties, like reducing calcemic activity while retaining antiproliferative effects. The development of novel vitamin D3 analogs based on maxacalcitol highlights its significance in dermatological applications (Shimizu et al., 2006).

properties

Molecular Formula

C26H36D6O4

Molecular Weight

424.65

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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